molecular formula C9H13N3O B3324456 N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide CAS No. 1862591-41-0

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide

Cat. No.: B3324456
CAS No.: 1862591-41-0
M. Wt: 179.22
InChI Key: XWOMMRWUNNXVKP-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features an imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide typically involves the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the use of catalysts like sulfuric acid or hydrochloric acid to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Known for its antimicrobial activity.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Studied for its potential as an anticancer agent.

Uniqueness

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide stands out due to its unique imidazo[1,2-a]pyridine core, which imparts distinct pharmacological properties

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7(13)11-8-2-4-12-5-3-10-9(12)6-8/h3,5,8H,2,4,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOMMRWUNNXVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN2C=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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